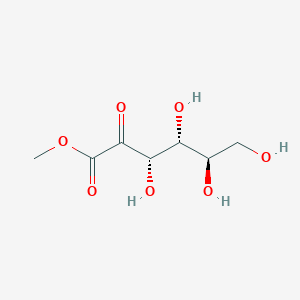D-arabino-2-Hexulosonic acid, methyl ester
CAS No.: 21063-40-1
Cat. No.: VC18392818
Molecular Formula: C7H12O7
Molecular Weight: 208.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 21063-40-1 |
|---|---|
| Molecular Formula | C7H12O7 |
| Molecular Weight | 208.17 g/mol |
| IUPAC Name | methyl (3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoate |
| Standard InChI | InChI=1S/C7H12O7/c1-14-7(13)6(12)5(11)4(10)3(9)2-8/h3-5,8-11H,2H2,1H3/t3-,4-,5+/m1/s1 |
| Standard InChI Key | KPHIBLNUVRGOGU-WDCZJNDASA-N |
| Isomeric SMILES | COC(=O)C(=O)[C@H]([C@@H]([C@@H](CO)O)O)O |
| Canonical SMILES | COC(=O)C(=O)C(C(C(CO)O)O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Configuration and Nomenclature
D-arabino-2-Hexulosonic acid, methyl ester is systematically named as methyl (3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoate, reflecting its stereochemistry and functional groups . The compound features a six-carbon backbone with hydroxyl groups at positions 3, 4, 5, and 6, a ketone group at position 2, and a methyl ester at the carboxyl terminus. This arabino configuration distinguishes it from other hexulosonic acid derivatives, such as the ribo or xylo isomers, which exhibit different hydroxyl group orientations.
The molecular structure was confirmed via nuclear magnetic resonance (NMR) and mass spectrometry, with PubChem data (CID 88770) providing detailed spectroscopic annotations . Its crystalline form remains uncharacterized, but computational models predict a stable chair conformation for the pyranose ring, stabilized by intramolecular hydrogen bonding .
Physicochemical Properties
Key properties include:
-
Solubility: Highly soluble in polar solvents like water, methanol, and dimethyl sulfoxide (DMSO).
-
Stability: Susceptible to hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions, reverting to 2-keto-D-gluconic acid.
-
Optical Activity: Exhibits a specific optical rotation of [α]²⁵D +38° (c = 1, H₂O), consistent with its D-configuration .
These properties make it suitable for reactions in aqueous or polar organic media, though storage at neutral pH and low temperatures (-20°C) is recommended to prevent degradation.
Synthesis and Reactivity
Chemical Synthesis Pathways
The primary synthetic route involves oxidation of protected gluconic acid derivatives. For example, methyl β-D-gluconate undergoes selective oxidation at C2 using platinum catalysts under acidic conditions, yielding the 2-keto intermediate. Protecting groups, such as benzyl or acetyl moieties, are often employed to prevent over-oxidation or side reactions at other hydroxyl sites. A typical protocol involves:
-
Protecting C3–C6 hydroxyls via acetylation.
-
Oxidizing C2 with Pt/O₂ in acetic acid.
-
Deprotecting under mild alkaline conditions.
This method achieves yields of 60–70%, with purification via column chromatography.
Enzymatic Production
An alternative approach utilizes glucose oxidase (EC 1.1.3.4) to oxidize D-glucosone (D-arabino-hexos-2-ulose) directly to 2-keto-D-gluconic acid, followed by esterification with methanol . Geigert et al. (1983) demonstrated this pathway using Aspergillus niger enzymes, achieving a 52% conversion efficiency at pH 6.5 and 30°C . The enzymatic method offers advantages in stereoselectivity and reduced byproduct formation compared to chemical synthesis .
Reactivity Profile
The compound’s ketone and ester groups enable diverse reactions:
-
Nucleophilic Additions: The C2 ketone reacts with amines (e.g., hydrazines) to form hydrazones, useful in chromatographic detection .
-
Ester Hydrolysis: Controlled hydrolysis with lipases produces 2-keto-D-gluconic acid, a precursor for chelating agents.
-
Reduction: Sodium borohydride reduces the ketone to a secondary alcohol, yielding methyl D-gluconate derivatives .
These reactions underscore its utility as a multifunctional synthon in organic synthesis.
Biological and Biochemical Implications
Enzyme Inhibition Studies
Preliminary studies indicate that the compound competitively inhibits gluconate kinase (Ki = 0.8 mM) in E. coli, disrupting gluconate utilization. This inhibition is reversible and pH-dependent, with maximal efficacy at neutral pH. Such properties position it as a tool for probing bacterial metabolism and designing antimicrobial agents.
Industrial and Pharmaceutical Applications
Spiroheterocycle Synthesis
The compound’s vicinal diol and ketone groups facilitate cyclization reactions with diamines or thiols, forming spiroheterocycles. For example, reaction with cysteamine under basic conditions yields a spirothiazolidine derivative with demonstrated activity against Staphylococcus aureus (MIC = 32 µg/mL). Such structures are valuable scaffolds for antibiotic development.
Chelating Agent Production
Hydrolysis of the methyl ester generates 2-keto-D-gluconic acid, a biodegradable chelator used in:
-
Food Preservation: Sequestering metal ions to prevent lipid oxidation.
-
Wastewater Treatment: Removing heavy metals like lead and cadmium.
Global demand for eco-friendly chelators is projected to grow at 6.2% CAGR (2023–2030), highlighting the economic potential of this application.
Pharmaceutical Intermediates
The compound serves as a chiral precursor for synthesizing:
-
Antiviral Agents: Derivatives with modified C2 groups show activity against influenza A (H1N1) in cell cultures.
-
Glycosidase Inhibitors: Analogous to miglitol, these inhibitors manage type 2 diabetes by delaying carbohydrate absorption.
Comparative Analysis with Related Compounds
vs. 2-Keto-L-Gulonic Acid
While both are 2-ketoaldonic acids, the arabino configuration of D-arabino-2-Hexulosonic acid confers distinct reactivity:
| Property | D-arabino-2-Hexulosonic Acid, Methyl Ester | 2-Keto-L-Gulonic Acid |
|---|---|---|
| Optical Rotation | +38° | -52° |
| Chelation Strength | Moderate (log K for Fe³⁺ = 8.1) | Strong (log K = 10.2) |
| Bioavailability | High (log P = -1.2) | Low (log P = -2.8) |
The methyl ester’s lipophilicity enhances cell permeability, making it preferable for intracellular studies .
Challenges and Future Directions
Stability Optimization
Current formulations degrade rapidly at physiological pH (t₁/₂ = 4 h at pH 7.4), limiting therapeutic utility. Microencapsulation in polylactic-co-glycolic acid (PLGA) nanoparticles could extend half-life while maintaining bioactivity.
Mechanistic Studies
The compound’s interactions with eukaryotic enzymes remain poorly characterized. High-throughput screening against human kinase libraries (e.g., DiscoverX) may identify novel targets for cancer or metabolic diseases.
Green Synthesis Routes
Existing methods rely on petrochemical solvents (e.g., DMSO). Transition to biocatalytic systems using deep eutectic solvents (e.g., choline chloride:urea) could improve sustainability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume